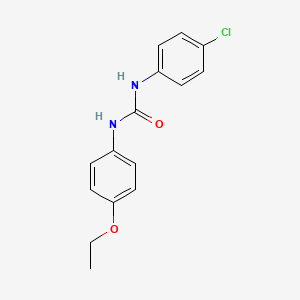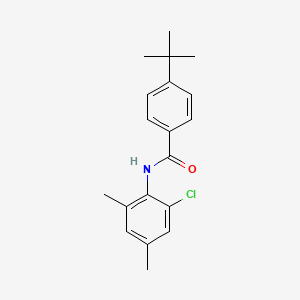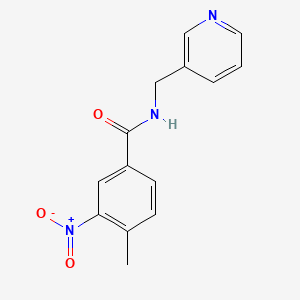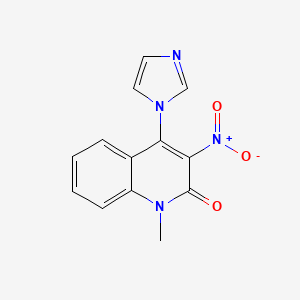![molecular formula C15H21N3O B5636109 N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide, also known as IBBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. IBBA is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide is not fully understood. However, studies have suggested that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, a DNA-binding enzyme that is essential for DNA replication and cell division. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may also induce apoptosis by activating caspase-3, a protease that plays a key role in the apoptotic pathway. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can inhibit the activity of matrix metalloproteinases, enzymes that degrade extracellular matrix proteins and are involved in tumor invasion and metastasis. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been found to inhibit the production of nitric oxide, a molecule that plays a key role in inflammation and immune response. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to increase the activity of superoxide dismutase, an antioxidant enzyme that protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using column chromatography. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been shown to have low toxicity in vitro. However, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the in vivo efficacy and safety of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide have not been fully evaluated, and more research is needed to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide research. Further studies are needed to determine the in vivo efficacy and safety of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide as an antitumor agent. Additionally, more research is needed to determine the optimal dosage and administration route of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide for therapeutic use. Furthermore, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide may have potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, and further studies are needed to evaluate its therapeutic potential in these areas. Finally, the development of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can be synthesized using various methods, including the reaction of 1-isobutyl-2-nitrobenzene with ethylenediamine, followed by reduction and acetylation. Another method involves the reaction of 1-isobutyl-2-bromo-benzene with 2-aminoethanol, followed by acetylation. The purity and yield of N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can be improved using column chromatography.
Applications De Recherche Scientifique
N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been studied for its potential therapeutic applications, including as an antitumor agent, anti-inflammatory agent, and antioxidant. In vitro studies have shown that N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXPUIUELNXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5636046.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5636075.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)


![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)
![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)
